molecular formula C18H35NO3 B1627438 Myristoyl methyl beta-alanine CAS No. 21539-71-9

Myristoyl methyl beta-alanine

Cat. No.: B1627438
CAS No.: 21539-71-9
M. Wt: 313.5 g/mol
InChI Key: DCVMAYAWOPBYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myristoyl methyl beta-alanine is a compound that belongs to the class of N-acyl amino acids. It is an amphoteric surfactant, which means it can act as both an acid and a base. This compound is commonly used in cosmetic products as a conditioning agent and emulsifier due to its ability to form stable emulsions and provide a smooth texture to formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myristoyl methyl beta-alanine typically involves the reaction of myristic acid with methyl beta-alanine. The process can be carried out using various methods, including:

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Myristoyl methyl beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Myristoyl methyl beta-alanine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of myristoyl methyl beta-alanine primarily involves its ability to interact with lipid membranes and proteins. The myristoyl group facilitates the insertion of the compound into lipid bilayers, enhancing membrane fluidity and stability. Additionally, the beta-alanine moiety can interact with proteins, potentially affecting their structure and function. These interactions are crucial for its role as a surfactant and emulsifier in various applications .

Comparison with Similar Compounds

Uniqueness: Myristoyl methyl beta-alanine is unique due to its specific combination of myristic acid and methyl beta-alanine, which imparts distinct amphoteric properties and enhances its effectiveness as a surfactant and emulsifier. Its ability to form stable emulsions and provide a smooth texture makes it particularly valuable in cosmetic and personal care formulations .

Properties

IUPAC Name

3-[methyl(tetradecanoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)19(2)16-15-18(21)22/h3-16H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVMAYAWOPBYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175875
Record name Myristoyl methyl beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21539-71-9
Record name Myristoyl methyl beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021539719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myristoyl methyl beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYRISTOYL METHYL .BETA.-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28I1G7X36M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristoyl methyl beta-alanine
Reactant of Route 2
Reactant of Route 2
Myristoyl methyl beta-alanine
Reactant of Route 3
Reactant of Route 3
Myristoyl methyl beta-alanine
Reactant of Route 4
Reactant of Route 4
Myristoyl methyl beta-alanine
Reactant of Route 5
Reactant of Route 5
Myristoyl methyl beta-alanine
Reactant of Route 6
Reactant of Route 6
Myristoyl methyl beta-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.